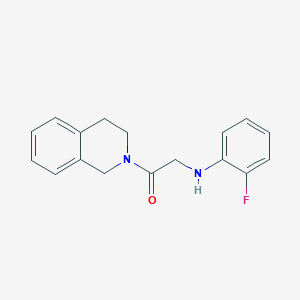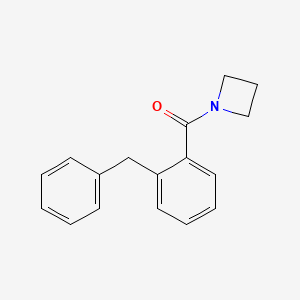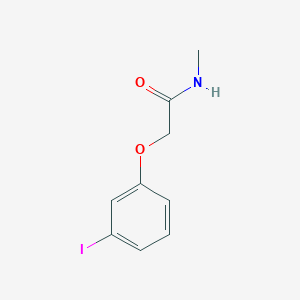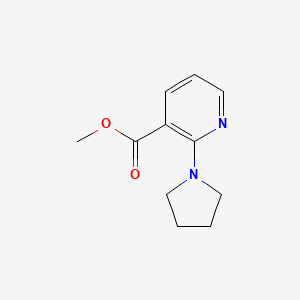
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide, also known as DEET, is a chemical compound that has been widely used as an insect repellent since the 1950s. It is a colorless, oily liquid with a slightly sweet odor and is commonly used in sprays, lotions, and other topical insect repellent products. DEET is highly effective in repelling a variety of insects, including mosquitoes, ticks, and biting flies.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide may also act as an irritant to the insect's sensory organs, making it less attractive to the insect.
Biochemical and Physiological Effects:
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been shown to have low toxicity in humans and other mammals, but it can cause skin irritation and other adverse effects in some individuals. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is metabolized in the liver and excreted in the urine. It has been shown to have a half-life of approximately 12 hours in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is a highly effective insect repellent, and it has been used in numerous laboratory experiments to study the behavior and physiology of insects. However, N,N-diethyl-1-hydroxynaphthalene-2-carboxamide can be expensive and difficult to obtain in large quantities, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. One area of interest is the development of new insect repellent products that are more effective and less toxic than N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. Another area of research is the potential use of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide in the development of new drugs for the treatment of fungal and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide and its effects on the environment.
Métodos De Síntesis
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide can be synthesized by the reaction of naphthalene-2-carboxylic acid with diethylamine in the presence of a catalyst. The resulting product is then hydrolyzed to form N,N-diethyl-1-hydroxynaphthalene-2-carboxamide. The synthesis of N,N-diethyl-1-hydroxynaphthalene-2-carboxamide is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been extensively studied for its insect repellent properties, but it has also been investigated for other potential applications. For example, N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has been shown to have antifungal and antibacterial properties, and it has been used in the development of new drugs. N,N-diethyl-1-hydroxynaphthalene-2-carboxamide has also been studied as a potential treatment for head lice infestations.
Propiedades
IUPAC Name |
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16(4-2)15(18)13-10-9-11-7-5-6-8-12(11)14(13)17/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQBZMXTPUPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-hydroxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)




